molecular formula C11H9NO B026523 1-(Quinolin-5-yl)ethanone CAS No. 103854-56-4

1-(Quinolin-5-yl)ethanone

Cat. No. B026523
CAS RN: 103854-56-4
M. Wt: 171.19 g/mol
InChI Key: YSGOYTDRBSUDIA-UHFFFAOYSA-N
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Description

“1-(Quinolin-5-yl)ethanone” is a chemical compound with the CAS Number 103854-56-4 and a linear formula of C11H9NO . It has a molecular weight of 171.2 .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “1-(Quinolin-5-yl)ethanone” is characterized by a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Quinolin-5-yl)ethanone” include a molecular weight of 171.2 and a linear formula of C11H9NO .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, which includes “1-(Quinolin-5-yl)ethanone”, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .

Medicinal Chemistry

Quinoline plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system, in particular, has gained considerable attention .

Drug Discovery

Quinoline is a core template in drug design because of its broad spectrum of bioactivity . This makes it a significant player in the field of drug discovery .

Biological and Pharmaceutical Activities

Quinoline and its derivatives have potential biological and pharmaceutical activities . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Green Chemistry

Quinoline and its derivatives can be synthesized using green chemistry approaches . This reagent-free, highly atom economical photocatalytic method provides an efficient greener alternative to conventional synthesis .

Future Drug Development

The medicinal potential of quinoline and its functionalized derivatives opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Each of these fields represents a unique application of “1-(Quinolin-5-yl)ethanone” in scientific research. The compound’s versatility and broad spectrum of bioactivity make it a valuable resource in various areas of human endeavor .

Mechanism of Action

The mechanism of action of quinoline derivatives is primarily through the inhibition of DNA synthesis. They promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which ultimately leads to rapid bacterial death .

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal chemistry research, particularly in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

1-quinolin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGOYTDRBSUDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572179
Record name 1-(Quinolin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103854-56-4
Record name 1-(Quinolin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed solution of 5-trifluoromethanesulphonyloxyquinoline (0.41 g, 1.47 mmol), butyl vinyl ether (0.38 mL, 2.94 mmol), palladium acetate (10 mg, 0.043 mmol), potassium carbonate (0.24 g, 1.76 mmol), 1,3-bis(diphenylphosphino)propane (40 mg, 0.097 mmol) in DMF (3.67 mL) and water (0.88 mL) was heated in a sealed tube at 100° C. for 16 hours. The reaction mixture was then cooled and treated with 1M HCl and the mixture stirred for 30 minutes, then basified and extracted with dichloromethane. The organic layer was then evaporated under reduced pressure to afford the title compound.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3.67 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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